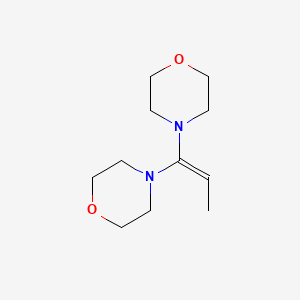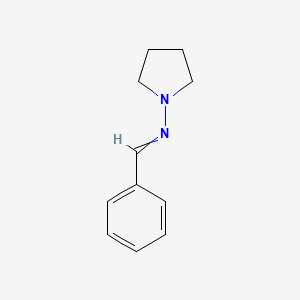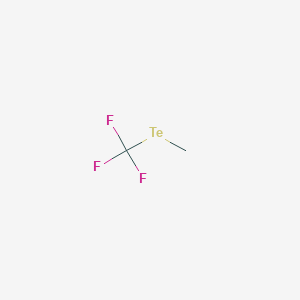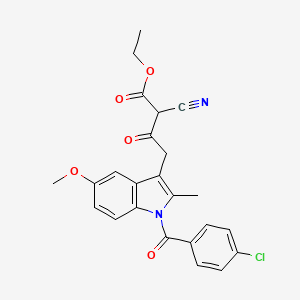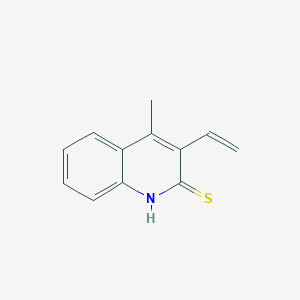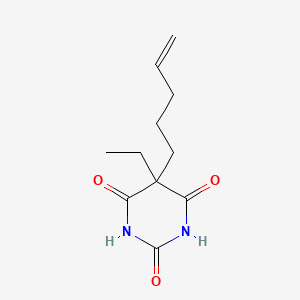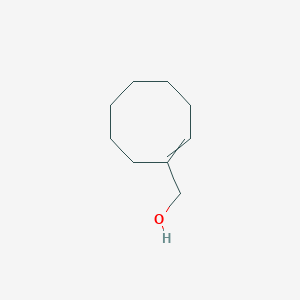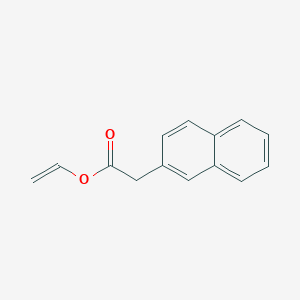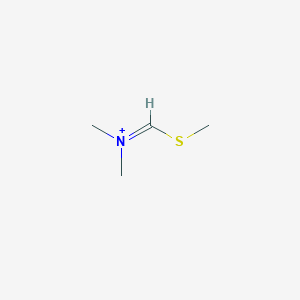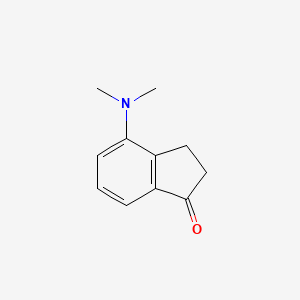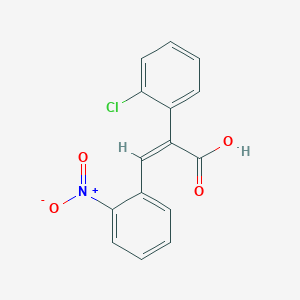
Anthracene-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1,2-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1 and 2 positions of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,2-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using chlorosulfonic acid or sulfuric acid as sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled sulfonation of anthracene using sulfuric acid under optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Anthracene-1,2-disulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anthracene-1,2-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in various chemical reactions, such as forming hydrogen bonds or ionic interactions with other molecules. This interaction can influence the compound’s behavior in different environments, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
- Anthracene-1,5-disulfonic acid
- Anthracene-9,10-disulfonic acid
- 9-Anthracene carboxylic acid
Comparison: Anthracene-1,2-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and applications. For example, anthracene-1,5-disulfonic acid and anthracene-9,10-disulfonic acid have different sulfonic acid group positions, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
59114-84-0 |
|---|---|
Formule moléculaire |
C14H10O6S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
anthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
Clé InChI |
VNLFDHDLTYHIKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




